Ethyl 2-(4-hydroxyphenyl)propanoate

Chiral resolution Biocatalysis Green chemistry

Ethyl 2-(4-hydroxyphenyl)propanoate (CAS 56355-15-8), also referred to as 2-(4-hydroxyphenyl)propionic acid ethyl ester (2-HPPAEE) or benzeneacetic acid, 4-hydroxy-α-methyl-, ethyl ester, is a chiral phenolic ester with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol. This compound belongs to the 2-arylpropanoic acid ester class, characterized by an α-methyl substituent on the propanoate chain, which generates a stereogenic center enabling enantioselective transformations.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 56355-15-8
Cat. No. B3272180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-hydroxyphenyl)propanoate
CAS56355-15-8
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C1=CC=C(C=C1)O
InChIInChI=1S/C11H14O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8,12H,3H2,1-2H3
InChIKeyMCTRPSAWYSXUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview of Ethyl 2-(4-hydroxyphenyl)propanoate (CAS 56355-15-8) as a Chiral Phenolic Ester Building Block


Ethyl 2-(4-hydroxyphenyl)propanoate (CAS 56355-15-8), also referred to as 2-(4-hydroxyphenyl)propionic acid ethyl ester (2-HPPAEE) or benzeneacetic acid, 4-hydroxy-α-methyl-, ethyl ester, is a chiral phenolic ester with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound belongs to the 2-arylpropanoic acid ester class, characterized by an α-methyl substituent on the propanoate chain, which generates a stereogenic center enabling enantioselective transformations [1]. Its structural features—a para-hydroxyl group on the phenyl ring, a chiral α-carbon, and an ethyl ester moiety—make it a versatile intermediate for synthesizing enantiopure (R)-2-(4-hydroxyphenyl)propanoic acid, a key chiral building block in pharmaceutical chemistry [1]. The compound serves as a substrate for lipase-catalyzed kinetic resolution and is distinct from the linear regioisomer ethyl 3-(4-hydroxyphenyl)propanoate (phloretic acid ethyl ester), which lacks the α-methyl chiral center and consequently exhibits different reactivity, selectivity, and downstream application profiles [2].

Why Generic Substitution of Ethyl 2-(4-hydroxyphenyl)propanoate with Linear Regioisomers or Free Acids Leads to Functional Failure


Ethyl 2-(4-hydroxyphenyl)propanoate cannot be simply interchanged with structurally similar analogs because the α-methyl chiral center and the ethyl ester group each govern critical performance parameters. The linear regioisomer ethyl 3-(4-hydroxyphenyl)propanoate (the 3-position propanoate) lacks the α-methyl substituent and exhibits a 2-fold difference in antimicrobial potency [1]. The free acid form, 2-(4-hydroxyphenyl)propanoic acid, compromises enantioselective resolution efficiency in lipase-catalyzed processes—the ester serves as the required substrate for kinetic resolution, achieving an enantiomeric excess of 98% via Lipase AK hydrolysis, whereas direct resolution of the free acid via alternative methods such as HSCCC yields comparable purity but requires entirely different equipment and solvent systems [2][3]. Furthermore, the ethyl ester group influences chiral HPLC separation characteristics: on tribenzoylcellulose chiral columns, 2-arylpropanoate ethyl esters exhibit superior enantiomer separation factors (α ≈ 1.44) compared to the corresponding methyl esters (α ≈ 1.29), directly impacting analytical and preparative chiral purity workflows [4]. These three dimensions—stereochemical reactivity, antimicrobial potency, and chromatographic separability—are all sensitive to both the presence of the α-methyl group and the identity of the ester alkyl chain, making direct substitution without functional validation unreliable.

Procurement-Relevant Quantitative Differentiation Evidence for Ethyl 2-(4-hydroxyphenyl)propanoate (CAS 56355-15-8)


Enantioselective Hydrolysis: 98% eep Achieved via Lipase AK Kinetic Resolution

In lipase-catalyzed kinetic resolution, (±)-ethyl 2-(4-hydroxyphenyl)propanoate (2-HPPAEE) demonstrated an enantiomeric excess of product (eep) of 98% and a substrate conversion (c) of 49% under optimized conditions using Lipase AK at 45 °C, pH 5.5, with 10 mg enzyme dosage and 40 h reaction time [1]. This high enantioselectivity is attributable to the α-methyl chiral center specific to the 2-arylpropanoate scaffold; the linear regioisomer ethyl 3-(4-hydroxyphenyl)propanoate lacks this chiral center and therefore cannot undergo analogous enantioselective hydrolysis [2]. While enantiomers of the free acid 2-(4-hydroxyphenyl)propionic acid can be separated to >99.5% purity via HSCCC using hydroxyethyl-β-cyclodextrin, this alternative method requires specialized counter-current chromatography equipment, a biphasic solvent system (isobutyl acetate/phosphate buffer, 1:1 v/v), and operates at a preparative scale of approximately 20 mg [3]. The enzymatic route using the ethyl ester substrate thus offers a complementary approach with distinct equipment and scalability profiles.

Chiral resolution Biocatalysis Green chemistry

Antimicrobial Potency: Ethyl Ester Superiority Over Free Acid Against Listeria monocytogenes

In a direct head-to-head comparison, ethyl 4-hydroxyphenylpropanoate exhibited a minimum inhibitory concentration (MIC) of 8 mM and a minimum bactericidal concentration (MBC) of 16 mM against Listeria monocytogenes PCM 2191, representing a 2-fold improvement over the free acid precursor 4-hydroxyphenylpropanoic acid (MIC = 16 mM, MBC = 32 mM) [1]. The antimicrobial activity was shown to be chain-length-dependent within the homologous ester series: the ethyl ester (MIC 8 mM) was less potent than butyl (MIC 2 mM), hexyl (MIC 0.5 mM), and octyl (MIC 0.0625 mM) esters, but more active than the decyl ester (MIC 0.25 mM), which exhibited a potency reversal [1]. This chain-length-activity relationship demonstrates that the ethyl ester occupies a specific position in the antimicrobial potency spectrum, with moderate lipophilicity that balances membrane permeability with aqueous compatibility. In a separate study, geranyl 4-hydroxyphenylpropanoate showed MIC = 0.125 mM against L. monocytogenes, confirming that esterification consistently enhances antimicrobial activity relative to the free acid across diverse alcohol moieties [2].

Food safety Antimicrobial Listeria monocytogenes

Antioxidant Activity: Esterification Modulates Radical Scavenging and Reducing Capacity

Antioxidant profiling of 4-hydroxyphenylpropanoic acid and its geranyl ester revealed that esterification modulates antioxidant activity in an assay-dependent manner [1]. The free acid (4-hydroxyphenylpropanoic acid) exhibited DPPH radical scavenging activity of 32.22 ± 2.70% with an IC50 of 81.20 ± 5.69 mM and a Trolox Equivalent Antioxidant Capacity (TEAC) of 0.746 ± 0.039 [1]. The geranyl ester showed comparable DPPH scavenging (28.71 ± 1.82%, IC50 = 90.25 ± 3.64 mM) but significantly different reducing capacity (CUPRAC TEAC = 0.513 ± 0.035; p < 0.05), indicating that esterification alters electron-transfer-based antioxidant mechanisms more than hydrogen-atom-transfer-based mechanisms [1]. While these data are for the free acid and geranyl ester, the ethyl ester of 4-hydroxyphenylpropanoic acid is expected to exhibit intermediate antioxidant behavior, combining the phenolic hydroxyl radical-scavenging moiety with moderate lipophilicity imparted by the ethyl chain. In a related study, butyl 3-(4-hydroxyphenyl)propanoate demonstrated an IC50 of 95 mM (19 mg/mL) in DPPH assays, further confirming that alkyl ester chain length influences antioxidant potency within this phenolic ester class [2].

Antioxidant DPPH assay Lipophilic phenolic ester

Chiral Chromatographic Separation: Ethyl Ester Exhibits the Optimal Separation Factor Among 2-Arylpropanoate Esters

In chiral HPLC separation studies of 2-(4-hydroxyphenoxy)propionic acid esters (a structurally analogous 2-arylpropanoate scaffold), the ethyl ester exhibited a separation factor (α) of 1.44 on a tribenzoylcellulose (CTB) chiral column with ethanol as mobile phase, compared to α = 1.29 for the corresponding methyl ester [1]. The study explicitly concluded that the size of the ester group in 2-substituted aryloxy or aryl propionates significantly affects enantiomer separation efficiency, with the ethyl ester providing the most satisfactory separation [1]. Although this study employed the 4-hydroxyphenoxy analog (containing an ether oxygen bridge) rather than the 4-hydroxyphenyl compound, the chiral recognition mechanism at the stereogenic α-carbon is governed by the same ester group steric and electronic effects. This finding has direct relevance for quality control and enantiopurity verification of ethyl 2-(4-hydroxyphenyl)propanoate, indicating that the ethyl ester offers an analytically favorable balance of retention and enantioselectivity compared to shorter (methyl) or longer alkyl ester variants. Complementary evidence from HSCCC enantioseparation of the free acid 2-(4-hydroxyphenyl)propionic acid demonstrated that >99.5% enantiomeric purity is achievable, but requires a completely different chromatographic modality and mobile phase system (isobutyl acetate/aqueous phosphate buffer with HE-β-CD at pH 2.50, 5 °C) [2].

Chiral HPLC Enantioseparation Analytical chemistry

Procurement-Aligned Application Scenarios for Ethyl 2-(4-hydroxyphenyl)propanoate (CAS 56355-15-8) Based on Quantitative Evidence


Enzymatic Production of Enantiopure (R)-2-(4-Hydroxyphenyl)propanoic Acid as a Chiral Pharmaceutical Intermediate

Procurement of ethyl 2-(4-hydroxyphenyl)propanoate is justified when the synthetic objective is the production of enantiopure (R)-2-(4-hydroxyphenyl)propanoic acid via lipase-catalyzed kinetic resolution. As demonstrated by Yuan et al. (2019), Lipase AK achieves 98% enantiomeric excess at 49% conversion using this specific ethyl ester substrate under optimized aqueous conditions (45 °C, pH 5.5, 40 h) [1]. This enzymatic route provides a green chemistry alternative to transition-metal-catalyzed asymmetric synthesis or preparative chiral chromatography. The ethyl ester serves as an activated acyl donor for the lipase active site; the corresponding free acid or the linear 3-substituted regioisomer cannot participate in this specific enzymatic resolution pathway. The resulting (R)-(−)-2-(4-hydroxyphenyl)propanoic acid product is a versatile chiral building block applicable in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs, PPAR agonists, and other α-arylpropanoic acid-derived therapeutics.

Development of Medium-Lipophilicity Phenolic Ester Antimicrobial Agents for Food Safety Applications

For research programs investigating structure-activity relationships (SAR) in phenolic ester antimicrobials, the ethyl ester occupies a defined position in the chain-length-activity spectrum. The direct comparative data from Zieniuk et al. (2021) place ethyl 4-hydroxyphenylpropanoate at MIC = 8 mM against L. monocytogenes PCM 2191, representing a 2-fold improvement over the free acid precursor (MIC = 16 mM) while maintaining lower lipophilicity than the more potent but formulation-challenged octyl ester (MIC = 0.0625 mM) [2]. This intermediate potency and lipophilicity profile makes the ethyl ester a valuable reference compound in SAR studies aimed at balancing antimicrobial efficacy with aqueous solubility, volatility, and sensory properties relevant to food additive development. The compound can be synthesized via lipase-catalyzed esterification using Candida antarctica lipase B, offering an enzymatic, environmentally favorable synthetic route consistent with green food preservative development [2].

Chiral Analytical Method Development and Enantiopurity Quality Control Reference Standard

In analytical chemistry laboratories developing chiral HPLC methods for 2-arylpropanoate esters, the ethyl ester provides the optimal separation factor among alkyl ester variants. Shi and Xu (2000) demonstrated that on tribenzoylcellulose (CTB) chiral columns, ethyl 2-(4-hydroxyphenoxy)propionate achieves α = 1.44 compared to α = 1.29 for the methyl ester, confirming that the ethyl ester group confers superior chiral recognition [3]. This property makes ethyl 2-(4-hydroxyphenyl)propanoate an excellent candidate for use as a racemic reference standard in chiral method validation, where baseline resolution is critical for accurate enantiomeric excess determination. The compound can serve as a system suitability test standard for chiral HPLC methods targeting 2-arylpropanoic acid-derived pharmaceuticals, including profen-class NSAIDs and related chiral therapeutic intermediates.

Evaluation of Lipophilic Phenolic Ester Antioxidants with Defined Chain-Length Physicochemical Profiles

Although directly measured antioxidant data for the ethyl ester itself remain limited, the class-level evidence from 4-hydroxyphenylpropanoic acid esters establishes that the para-phenolic hydroxyl group is preserved across all ester derivatives and confers baseline radical-scavenging activity [4]. The ethyl ester's moderate two-carbon alkyl chain provides a lipophilicity window between the hydrophilic free acid and the highly lipophilic octyl or geranyl esters. This intermediate profile is relevant for antioxidant applications requiring balanced partitioning between lipid and aqueous phases, such as in emulsion-based food systems, cosmetic formulations, or lubricant additives. Research programs investigating the antioxidant SAR of phenolic acid alkyl esters can use the ethyl ester as a reference compound to probe the contribution of chain-length-dependent lipophilicity to antioxidant efficacy in multiphasic systems.

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